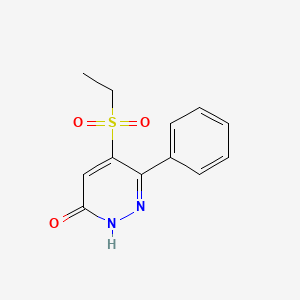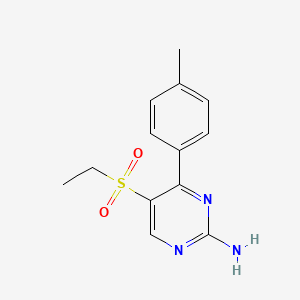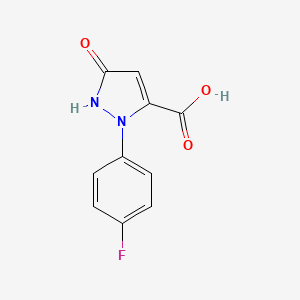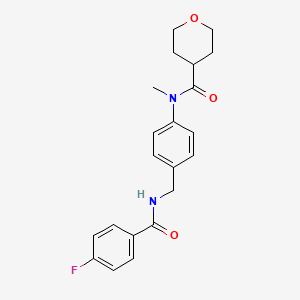
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an ethylsulfonyl group, and a pyrazole ring
Preparation Methods
The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using appropriate reagents such as chlorine and fluorine sources.
Attachment of the ethylsulfonyl group: This can be done through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The ethylsulfonyl group may play a role in modulating the compound’s solubility and stability. The pyrazole ring is known to interact with various biological targets, potentially leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
4-(2-Fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Lacks the chloro substituent, which may influence its binding affinity to certain targets.
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: Has a methylsulfonyl group instead of an ethylsulfonyl group, potentially affecting its solubility and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClFN2O2S |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
HGQVDYWTSFXRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)




![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)



![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
